molecular formula C22H18ClN3O3S B10981483 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10981483
M. Wt: 439.9 g/mol
InChI Key: CEUNOOFTTSORSQ-UHFFFAOYSA-N
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Description

The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule featuring multiple functional groups, including a thiazole ring, a chlorophenyl group, a benzodioxin moiety, and a pyrrol-3-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a chlorophenyl thiourea derivative, cyclization with α-haloketones under basic conditions can form the thiazole ring.

    Attachment of the Benzodioxin Moiety: The benzodioxin group can be introduced via a nucleophilic substitution reaction using a suitable benzodioxin precursor.

    Construction of the Pyrrol-3-ol Core: This step involves the formation of the pyrrol ring, which can be achieved through a condensation reaction between an appropriate amine and a diketone, followed by cyclization.

    Final Assembly: The final step involves the coupling of the thiazole and pyrrol intermediates under conditions that promote the formation of the imino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrol ring or the benzodioxin moiety using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazole and pyrrol rings is particularly significant, as these structures are often found in biologically active molecules.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with a variety of biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring could bind to metal ions in enzyme active sites, while the imino group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-1,3-thiazole derivatives: Known for their antimicrobial and antifungal activities.

    Benzodioxin derivatives: Often explored for their potential in treating neurological disorders.

    Pyrrol-3-ol derivatives: Studied for their anti-inflammatory and anticancer properties.

Uniqueness

The uniqueness of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of these three distinct moieties, which may confer a unique spectrum of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C22H18ClN3O3S/c23-14-7-5-13(6-8-14)16-12-30-22(25-16)20-17(27)10-26(21(20)24)9-15-11-28-18-3-1-2-4-19(18)29-15/h1-8,12,15,24,27H,9-11H2

InChI Key

CEUNOOFTTSORSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3CC(=C(C3=N)C4=NC(=CS4)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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